molecular formula C8H14ClN5 B024247 Atrazine-d5 CAS No. 163165-75-1

Atrazine-d5

Cat. No.: B024247
CAS No.: 163165-75-1
M. Wt: 220.71 g/mol
InChI Key: MXWJVTOOROXGIU-SGEUAGPISA-N
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Description

Atrazine-d5 (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine-d5) is a deuterated isotopologue of the herbicide atrazine, where five hydrogen atoms are replaced with deuterium. This modification enhances its stability in analytical workflows, making it a widely used internal standard (IS) in liquid chromatography–mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) for quantifying triazine compounds and other contaminants . Its structural similarity to non-deuterated atrazine ensures comparable chromatographic behavior (e.g., retention time) and ionization efficiency, while its distinct mass-to-charge ratio (m/z 221.14017 for the parent ion) enables unambiguous detection in complex matrices .

This compound is employed across diverse applications, including environmental water analysis, food safety testing (e.g., maize, honey, milk), and biological sample processing (e.g., liver, urine). Its recoveries in these matrices typically range from 72.9% to 96.4%, demonstrating robustness against matrix effects and extraction variability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atrazine-d5 is synthesized by substituting the hydrogen atoms in the ethyl group of atrazine with deuterium atoms. The synthesis involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with deuterated ethylamine and isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high purity and isotopic enrichment. The process includes multiple steps of purification and quality control to meet analytical standards .

Chemical Reactions Analysis

Types of Reactions

Atrazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Applications

1. Environmental Monitoring:
Atrazine-d5 is extensively used for determining atrazine levels in environmental samples such as water and soil. Its application includes:

  • Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS): this compound acts as an analytical standard for quantifying atrazine in complex environmental matrices. This method allows for precise determination of low concentrations of atrazine, crucial for compliance with environmental regulations .
  • Liquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): this compound is employed as an internal standard in solid-phase extraction procedures. This method enhances the accuracy of atrazine detection in water samples, particularly when assessing contamination levels .

2. Passive Sampling Techniques:
Recent studies have incorporated this compound into passive sampling methodologies for monitoring polar organic pollutants in aquatic environments. This approach facilitates the assessment of atrazine's presence over time without frequent sampling .

Case Studies

Case Study 1: Hydraulic Fracturing Impact Assessment
A study conducted by Nell and Helbling (2019) utilized this compound to evaluate the impact of hydraulic fracturing fluids on water quality. The researchers analyzed flowback and produced water samples from shale gas sites, employing LC-HRMS techniques to identify and quantify atrazine and its metabolites. The findings indicated significant contamination levels, underscoring the importance of using deuterated standards like this compound for accurate assessments .

Case Study 2: Crop Testing and Regulatory Compliance
In agricultural settings, this compound has been used to develop rapid testing methods for atrazine residues in crops. A study demonstrated that using this compound as an internal standard allowed for effective quantification across a range of concentrations, facilitating compliance with U.S. EPA regulations . The method showed high precision and accuracy, making it suitable for routine testing.

Table 1: Comparison of Analytical Methods Using this compound

MethodApplication AreaSensitivityAdvantages
ID-GC-MSEnvironmental MonitoringHighPrecise quantification in complex matrices
LC-ESI-MS/MSWater Quality TestingModerateSuitable for low concentration detection
Passive SamplingLong-term MonitoringVariableReduces sampling frequency

Table 2: Case Study Summary

StudyFocus AreaKey Findings
Nell & Helbling (2019)Hydraulic FracturingIdentified significant atrazine contamination
Crop Testing StudyAgricultural ComplianceDeveloped rapid testing methods with high accuracy

Mechanism of Action

Atrazine-d5, like atrazine, inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant. The molecular targets include the D1 protein in the photosystem II complex .

Comparison with Similar Compounds

Hexamethoxymethyl-Melamine (HMMM)

HMMM, a tire-wear compound, shares structural and physicochemical similarities with atrazine-d3. Both are triazine derivatives with comparable log octanol-water partition coefficients (log Kow) and chromatographic retention times. This similarity allows atrazine-d5 to serve as a surrogate IS for HMMM in environmental water analysis when isotope-labeled HMMM is unavailable. However, HMMM’s spontaneous polymerization at low pH (<6) necessitates careful sample handling, whereas this compound remains stable under typical analytical conditions .

Key Data:

Property This compound HMMM
Parent ion (m/z) 221.14017 391.22996
log Kow ~2.5 ~2.3
Recovery in water >80% 98% ± 7%
pH stability Broad (pH 6–9) Requires pH >6

Enrofloxacin-d5

Enrofloxacin-d5, a deuterated fluoroquinolone, is another IS used in multi-residue analysis. Unlike this compound, which is polar and suited for hydrophilic triazines, enrofloxacin-d5 is optimized for antibiotics like enrofloxacin. In maize samples, recoveries for both compounds are similar (75.6%–93.6% for enrofloxacin-d5 vs. 72.9%–96.4% for this compound), but their distinct fragmentation patterns (e.g., enrofloxacin-d5 fragments at m/z 348.19692 vs. This compound at m/z 179.08602) limit cross-application .

Terbuthylazine-d5

Terbuthylazine-d5, a triazine herbicide IS, is structurally closer to this compound but differs in alkyl substituents. While both are used in honey analysis, terbuthylazine-d5’s higher hydrophobicity (log Kow ~3.2) results in longer retention times compared to this compound, making it less suitable for early-eluting analytes .

General Comparison with Other Deuterated Standards

This compound is favored over compound-specific ISs (e.g., diflufenican-d3, metolachlor-d6) in multi-residue methods due to its broad compatibility with triazines and non-triazine hydrophilic pesticides. For example, in QuEChERS-based workflows for rapeseed and chicken liver, this compound outperforms hydrophobic ISs (e.g., chlorpyrifos-d10) in recovering polar contaminants . However, it is less effective for highly hydrophobic compounds (log Kow >4), which require matched deuterated surrogates .

Limitations and Considerations

  • Co-elution : In HRMS, its retention time (5.77 min) may overlap with early-eluting contaminants, necessitating careful method optimization .

Data Table: Performance Across Matrices

Matrix Recovery Range Key Comparators Reference
Maize 72.9%–96.4% Enrofloxacin-d5 (75.6%–93.6%)
Water (HMMM analysis) >80% HMMM (98% ± 7%)
Bovine Milk 73.6%–95.2% Carbofuran-d3 (70.1%–89.3%)
Chicken Liver 81.2%–94.7% Albendazole-d3 (75%–92%)

Biological Activity

Atrazine-d5 is a deuterated form of atrazine, a widely used herbicide primarily for controlling broadleaf and grassy weeds in crops such as corn and sorghum. The biological activity of atrazine and its metabolites has been extensively studied due to their potential impacts on human health and the environment. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on organisms, and relevant case studies.

This compound (CAS Number: 163165-75-1) is characterized by the following properties:

PropertyValue
Molecular FormulaC8_8H9_9D5_5ClN5_5
Molecular Weight220.71 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point368.5 ± 25.0 °C
Melting Point171-174 °C
Flash Point176.6 ± 23.2 °C

This compound is utilized in research to trace metabolic pathways and environmental degradation processes due to its labeled nature, allowing for precise tracking in biological systems.

Metabolism and Biological Activity

Atrazine undergoes extensive metabolism in various organisms, including mammals and aquatic species such as zebrafish. The primary metabolites identified include desethyl atrazine (DEA), deisopropyl atrazine (DIA), and diaminochlorotriazine (DACT). These metabolites are generated through cytochrome P450-mediated dealkylation processes.

Key Findings from Research Studies

  • Metabolite Detection : Studies have shown that zebrafish exposed to atrazine produce the same major metabolites as mammals, indicating conserved metabolic pathways across species .
  • Behavioral Effects : In zebrafish larvae, exposure to atrazine resulted in significant behavioral changes. For instance, larvae treated with lower concentrations (0.3 ppb) exhibited hyperactivity, while higher concentrations (30 ppb) led to hypoactivity .
  • Endocrine Disruption : Atrazine has been recognized as an endocrine-disrupting chemical (EDC), affecting reproductive health in rodents by altering hormone signaling pathways. This includes delayed puberty and disruption of the hypothalamic-pituitary-gonadal (HPG) axis .

Case Study 1: Developmental Exposure in Zebrafish

A study conducted on zebrafish larvae exposed to atrazine demonstrated significant morphological and behavioral alterations. The larvae were subjected to various concentrations of atrazine, with results indicating that developmental exposure can lead to hyperactivity or hypoactivity depending on the dosage . The study utilized targeted metabolomics to analyze the presence of atrazine metabolites in larval tissues.

Case Study 2: Endocrine Disruption in Rodents

Research has highlighted the adverse reproductive outcomes associated with atrazine exposure in rodents. Notable effects include:

  • Delayed onset of puberty.
  • Altered ovarian estrous cyclicity.
  • Suppression of luteinizing hormone (LH) surges during critical developmental windows .

These findings underscore the importance of timing and duration of exposure when assessing the risks posed by atrazine as an endocrine disruptor.

Summary of Research Findings

The biological activity of this compound reveals significant insights into its metabolic pathways and effects on various organisms:

  • Metabolic Pathways : Atrazine is metabolized into DEA, DIA, and DACT through cytochrome P450 enzymes.
  • Behavioral Changes : Exposure can lead to hyperactivity or hypoactivity in aquatic models.
  • Endocrine Effects : Atrazine acts as an EDC, impacting reproductive health across species.

Q & A

Basic Research Questions

Q. What is the role of atrazine-d5 in analytical method validation for pesticide residue analysis?

this compound is widely used as an internal standard (IS) in LC-MS/MS and GC-MS workflows to normalize matrix effects and improve quantification accuracy. Its deuterated structure minimizes co-elution interference with native atrazine, enabling precise recovery calculations. For example, in multi-residue pesticide analysis, peak areas of target analytes are normalized to this compound to correct for extraction efficiency and instrument variability . A study comparing cucumber samples demonstrated that normalization reduced bias from 15% to <5% and improved precision (RSD <10%) .

Q. How should researchers optimize the concentration of this compound in recovery experiments?

The optimal concentration of this compound depends on the analyte’s expected residue levels and matrix complexity. In maize analysis, spiking 20–100 ng/mL of this compound with enrofloxacin-d5 achieved recoveries of 72.9%–96.4% after calibration . For soil analysis using QuEChERS, combining this compound with other ISs (e.g., sulfosulfuron, perylene-d12) ensures broad coverage of pesticide polarities and volatilities . Always validate IS stability under extraction conditions (e.g., pH, temperature) to avoid degradation .

Q. What analytical techniques are most compatible with this compound for environmental monitoring?

this compound is validated for use in:

  • ITSP+LPGC-MS/MS : Normalizes peak areas for non-polar pesticides using 1/x weighted quadratic calibration curves .
  • UHPLC-MS/MS : Linear calibration without weighting factors for polar compounds like diethyltoluamide, with a retention time of 5.77 min .
  • Passive sampling (POCIS) : Acts as a performance reference compound (PRC) to calculate time-weighted average concentrations in aquatic environments .

Advanced Research Questions

Q. How can researchers address matrix-induced suppression/enhancement effects when using this compound?

Matrix effects vary by commodity; for example, chlorophyll-rich matrices (e.g., spinach) may suppress ionization. To mitigate this:

  • Post-column infusion : Assess ion suppression patterns across the chromatographic run .
  • Standard addition : Spike this compound at multiple concentrations to validate linearity in complex matrices .
  • Dilution or cleanup : Adjust QuEChERS protocols (e.g., 1% acetic acid addition) to reduce co-extractives .

Q. What experimental designs are critical for cross-validating this compound in multi-laboratory studies?

Collaborative studies (e.g., the Atrazine Full-Scale Collaborative Study) recommend:

  • Blind duplicates : Analyze spiked and unspiked samples across labs to assess inter-lab precision .
  • Harmonized calibration : Use identical IS concentrations (e.g., 50 ng/mL) and weighting factors (e.g., 1/x² for quadratic curves) .
  • Uncertainty quantification : Calculate combined uncertainties using RSDs from recovery experiments (e.g., CV = √(RSD₁² + RSD₂²)) .

Q. How should researchers resolve contradictions in this compound-normalized data across different instruments?

Discrepancies often arise from detector sensitivity differences. For example, ITSP+LPGC-MS/MS may show higher precision for non-polar pesticides than UHPLC-MS/MS. To reconcile

  • Cross-platform calibration : Run shared reference materials on both instruments .
  • Bias correction : Apply correction factors derived from instrument-specific recovery rates .
  • Statistical validation : Use ANOVA to compare mean recoveries and identify outlier datasets .

Q. What are the implications of this compound degradation during long-term environmental sampling?

Degradation (e.g., hydrolysis in acidic water) can skew PRC-based calculations in passive samplers. Mitigation strategies include:

  • Storage conditions : Store samples at -20°C with pH stabilization .
  • Degradation kinetics : Pre-measure this compound half-life under field conditions and adjust PRC loss models accordingly .

Properties

IUPAC Name

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486781
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163165-75-1
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163165-75-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In stage (b) the 2,4-dichloro-6-isopropylamino-s-triazine obtained in stage (a), ethylamine and sodium hydroxide, are reacted to produce 2-chloro-4-ethylamino-6-isopropylamino-s-triazine according to the scheme: ##STR4##
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Synthesis routes and methods II

Procedure details

This test is carried out as in Example 3, feeding to the inlet end of the reactor 1317 Kg/hour of a solution containing 14% by weight of cyanuric chloride in acetone and 492 Kg/hour of an aqueous solution containing 12% by weight of isopropylamine and 8.12% by weight of sodium hydroxide. The inlet temperature of stage (a) is 18° C. and the outlet temperature is 55° C. Stage (b) is carried out under isothermal conditions with a temperature of 55° C. and for this purpose the corresponding part of the reactor is provided with heat exchange means. To the input of stage (b) there is fed 375 Kg/hour of an aqueous solution containing 12% by weight of monoethylamine and 10.64% by weight of sodium hydroxide. The reaction products are recovered at the outlet end of the reactor. The conversion of cyanuric chloride is 99% and the 2-chloro-4-ethylamino-6-isopropylamino-s-triazine thus obtained has a purity of 99%.
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Synthesis routes and methods III

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Atrazine-d5
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